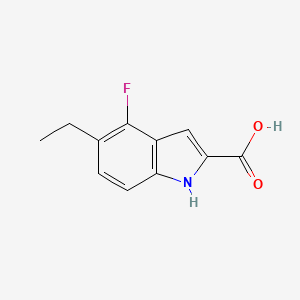

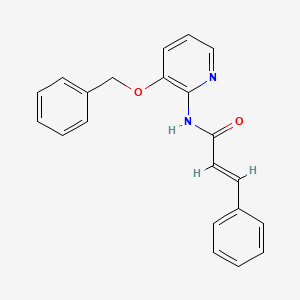

5-Ethyl-4-fluoro-1H-indole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Ethyl-4-fluoro-1H-indole-2-carboxylic acid is an indolyl carboxylic acid . It is an antagonist of the glycine site within the NMDA (N -methyl-D-aspartate) receptor complex .

Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . The investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis

The molecular structure of this compound can be found in various databases . The indole molecule has seven positions to accommodate different substitutions .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various databases .科学的研究の応用

Metabolism and Disposition Studies

Research on similar compounds, such as N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide, illustrates the importance of studying metabolism and disposition for understanding the pharmacokinetics of drug candidates. These studies often involve determining the metabolic pathways, identifying major metabolites, and assessing the excretion processes in humans. For example, Shaffer et al. (2008) elucidated the metabolism and disposition of a γ-Aminobutyric Acid Type A Receptor Partial Agonist in humans, highlighting the role of renal and metabolic components in drug clearance (Shaffer et al., 2008).

Diagnostic and Therapeutic Applications

Compounds like "5-Ethyl-4-fluoro-1H-indole-2-carboxylic acid" could find applications in diagnostic and therapeutic contexts, especially in oncology and neurology. For instance, 5-Aminolevulinic Acid (5-ALA)-derived tumor fluorescence is utilized in fluorescence-guided resections of malignant gliomas, demonstrating how specific chemical entities can enhance surgical outcomes and diagnostic accuracy (Stummer et al., 2013). Moreover, novel PET imaging compounds, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), underscore the potential of fluoro-indole derivatives in imaging brain tumors and possibly other cancers (Shoup et al., 1999).

Biochemical Modulation and Drug Development

The development of novel oral fluoropyrimidine drugs for treating advanced cancers highlights the critical role of biochemical modulation in enhancing the efficacy of chemotherapy agents. Studies like the late phase II clinical trial of S-1, a drug composed of tegafur and other modulators, in advanced gastric cancer patients illustrate the potential of combining indole derivatives with other chemical entities to improve therapeutic outcomes (Sakata et al., 1998).

Environmental and Toxicological Research

Research on the environmental exposure and toxicological impact of chemical compounds, such as perfluorinated organic acids and their derivatives, is crucial for assessing public health risks and developing safety guidelines. Studies measuring the concentrations of specific metabolites in human samples provide insights into human exposure levels and potential health effects, which could be relevant for compounds with similar properties or uses (Kuklenyik et al., 2004).

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways often involve the targets mentioned above and can lead to a variety of downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .

将来の方向性

生化学分析

Biochemical Properties

The indole core of 5-Ethyl-4-fluoro-1H-indole-2-carboxylic acid can bind with high affinity to multiple receptors, making it a valuable pharmacophore

Cellular Effects

Indole derivatives, including this compound, have shown a broad spectrum of biological activities . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound need to be studied further.

Molecular Mechanism

It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

5-ethyl-4-fluoro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-2-6-3-4-8-7(10(6)12)5-9(13-8)11(14)15/h3-5,13H,2H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIQZVRSAZSTCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C=C1)NC(=C2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3As,8aS)-8,8-dimethyl-2,3,3a,4,5,6,7,8a-octahydrofuro[3,2-c]azepine](/img/structure/B2839071.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2839073.png)

![2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide](/img/structure/B2839078.png)

![2-(9-Oxoxanthen-2-yl)propionic Acid 1,5-Diazabicyclo[4.3.0]non-5-ene Salt](/img/structure/B2839084.png)

![[4-[(3-Fluorophenyl)methyl]piperidin-1-yl]-(5-methyl-2-methylsulfonylpyrimidin-4-yl)methanone](/img/structure/B2839087.png)

![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid hydrochloride](/img/structure/B2839092.png)